![molecular formula C20H17N3O2S2 B3019426 4-methyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide CAS No. 896679-37-1](/img/structure/B3019426.png)

4-methyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

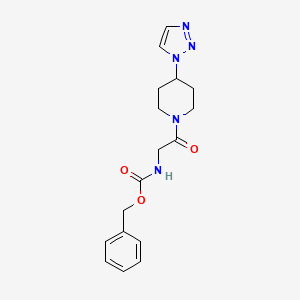

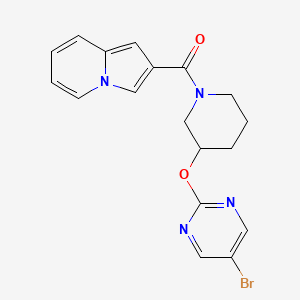

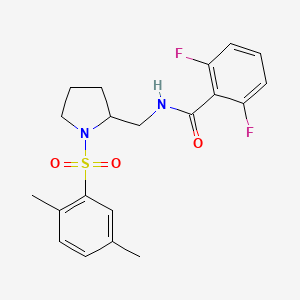

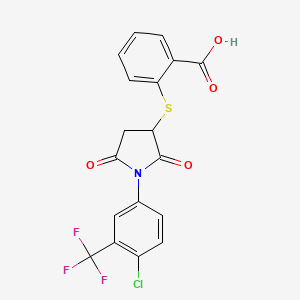

The synthesis of various benzenesulfonamide derivatives has been a subject of interest due to their potential biological activities. For instance, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase involved the creation of compounds with significant in vitro affinity and the ability to increase kynurenic acid concentration in vivo . Another study focused on the synthesis of substituted N-(4-(6-methyl-1H-benzo[d]imidazol-2-yl)-5,6-dihydropyridin-1(2H)-yl)benzamide/benzenesulfonamide as anticancer agents, highlighting the importance of the tetrahydropyridine (THP) ring systems and benzimidazole derivatives in pharmacological activities . Additionally, the synthesis of 4-[5-aryl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl] benzenesulfonamides was reported, with a focus on their inhibitory effects on acetylcholinesterase and carbonic anhydrase enzymes .

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is crucial for their biological activity. For example, the crystal structure of novel pyrazol-1-yl benzenesulfonamides derived from celecoxib was determined, providing insights into their anti-inflammatory activity and minimal ulcerogenic effects . Conformational differences in N-[2-(1-arenesulfonyl-1H-pyrazol-3-yl)-6-methyl-phenyl]-arenesulfonamides were studied, revealing significant differences in the solid-state conformations, which could impact their activity in aqueous media . The crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide showed π-π interactions and hydrogen bonding, forming a three-dimensional network .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzenesulfonamide derivatives often include multiple steps with various reagents and conditions. For instance, the synthesis of 6-methyl-2-(pyridin-4-yl)-1H-benzo[d]imidazole involved the reaction of isonicotinic acid, 4-methyl benzene-1,2-diamine, and polyphosphoric acid . The synthesis of 4-(3-(4-substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides started from substituted benzaldehydes and 4-hydrazinobenzenesulfonamide, leading to compounds with cytotoxic and carbonic anhydrase inhibitory activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives are influenced by their molecular structure and substituents. The compounds synthesized in the studies exhibited properties that obey drug-likeness criteria, such as appropriate Ki values for enzyme inhibition . The crystallographic studies provided insights into the molecular arrangements and potential steric effects that could influence the solubility and stability of these compounds in biological systems .

Scientific Research Applications

Pharmacokinetics and Bioavailability

- Study on Pharmacokinetics in Rats, Dogs, and Monkeys : The pharmacokinetics and oral bioavailability of a related thiazole benzenesulfonamide beta3-adrenergic receptor agonist were investigated in rats, dogs, and monkeys. This study found variable systemic clearance and oral bioavailability across species, with low oral bioavailability attributed to poor oral absorption and hepatic first-pass metabolism (Stearns et al., 2002).

Photodynamic Therapy Applications

- Use in Photodynamic Therapy for Cancer Treatment : A study on a zinc phthalocyanine substituted with a new benzenesulfonamide derivative showed promising results for photodynamic therapy in cancer treatment. The compound exhibited good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, important for Type II mechanisms (Pişkin et al., 2020).

Optical and Electronic Applications

- Hyperpolarizability and Optical Applications : The first hyperpolarizability of certain benzenesulfonamide derivatives was evaluated, indicating potential applications in the optical and electronic fields. The study used ab initio and semiempirical calculations, along with hyper-Rayleigh scattering measurement, suggesting significant optical properties (Kucharski et al., 1999).

Anticancer Activity

- Synthesis and Evaluation of Anticancer Properties : A study synthesized various benzenesulfonamide derivatives and evaluated their anticancer activity against human colorectal carcinoma and cervix carcinoma cell lines. One compound exhibited marked anticancer activity, suggesting potential therapeutic applications (Karakuş et al., 2018).

Miscellaneous Applications

- UV Protection and Antimicrobial Applications : A study on thiazole azodyes containing sulfonamide moiety indicated their use for UV protection and antimicrobial properties on cotton fabrics. This application is particularly relevant in the textile industry (Mohamed et al., 2020).

Mechanism of Action

Target of Action

The primary target of the compound 4-methyl-N-(2-methyl-4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide is PI3Kα (Phosphoinositide 3-kinase alpha) . PI3Kα is a lipid kinase that plays a crucial role in cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking .

Mode of Action

The compound interacts with its target, PI3Kα, by forming a strong charged interaction with the amino acid Lys802 in PI3Kα . This interaction is facilitated by the electron-deficient aryl group of the compound, which results in a more acidic sulfonamide NH proton . This interaction inhibits the activity of PI3Kα, leading to downstream effects on various cellular processes .

Biochemical Pathways

The inhibition of PI3Kα affects the PI3K/AKT/mTOR pathway , a critical cell signaling pathway involved in cell cycle progression, growth, and survival . By inhibiting PI3Kα, the compound can disrupt this pathway, potentially leading to the inhibition of cell growth and proliferation .

Pharmacokinetics

The compound’s strong interaction with pi3kα suggests it may have good bioavailability and effective cellular uptake .

Result of Action

The result of the compound’s action is the inhibition of PI3Kα, leading to disruption of the PI3K/AKT/mTOR pathway . This can result in the inhibition of cell growth and proliferation, making the compound potentially useful in the treatment of conditions characterized by excessive cell growth, such as cancer .

Future Directions

Thiazolo[4,5-b]pyridines and their derivatives continue to be a focus of research due to their wide range of biological activities and potential for drug development . Future research will likely continue to explore new synthetic methods, investigate their mechanisms of action, and evaluate their potential as therapeutic agents.

properties

IUPAC Name |

4-methyl-N-[2-methyl-4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O2S2/c1-13-5-8-16(9-6-13)27(24,25)23-17-10-7-15(12-14(17)2)19-22-18-4-3-11-21-20(18)26-19/h3-12,23H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUECSFHVUHUMPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)C3=NC4=C(S3)N=CC=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B3019351.png)

![5-Oxaspiro[3.4]octan-3-amine;hydrochloride](/img/structure/B3019352.png)

![1-Methyl-4-(1-methyl-1H-pyrazol-5-yl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B3019357.png)

![6-benzyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-amine hydrochloride](/img/structure/B3019360.png)

![1-[3-[3-(4-Methylphenyl)-1-phenylpyrazol-4-yl]-5-phenyl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B3019362.png)

![(3-(Pyridazin-3-yloxy)piperidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B3019364.png)